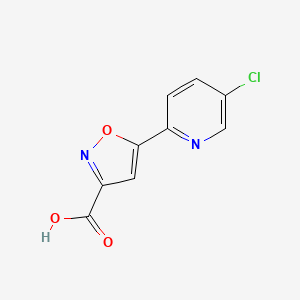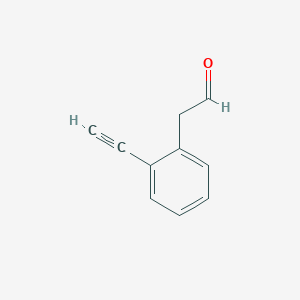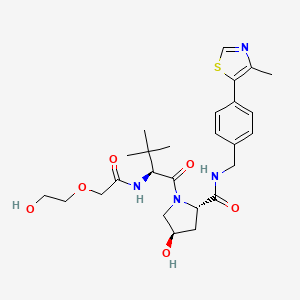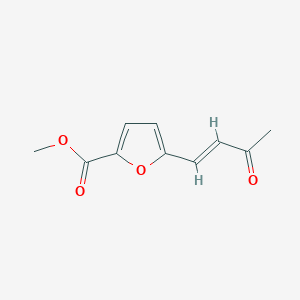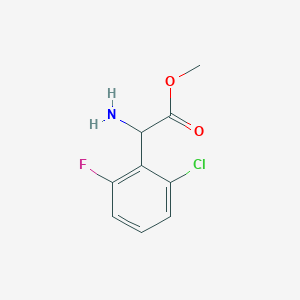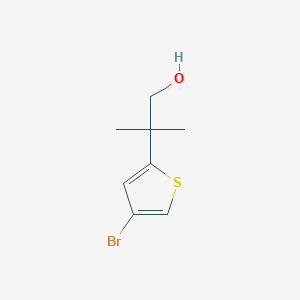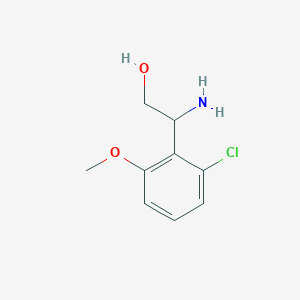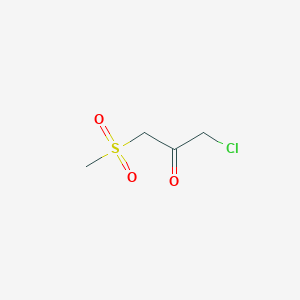
1-Chloro-3-methanesulfonylpropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-methanesulfonylpropan-2-one is an organic compound with the molecular formula C4H7ClO3S. It is a versatile intermediate used in various chemical syntheses and industrial applications. The compound is characterized by the presence of a chloro group and a methanesulfonyl group attached to a propan-2-one backbone.
Métodos De Preparación
The synthesis of 1-Chloro-3-methanesulfonylpropan-2-one typically involves the reaction of 3-chloropropan-2-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
CH3COCH2CH2Cl+CH3SO2Cl→CH3COCH2CH2SO2CH3+HCl
Industrial production methods may involve continuous flow processes to enhance yield and purity. The reaction conditions are optimized to minimize side reactions and ensure high selectivity.
Análisis De Reacciones Químicas
1-Chloro-3-methanesulfonylpropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.
Reduction: The compound can be reduced to 1-methanesulfonylpropan-2-ol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of the methanesulfonyl group can yield sulfone derivatives.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Major products formed from these reactions depend on the specific nucleophile or reducing/oxidizing agent used.
Aplicaciones Científicas De Investigación
1-Chloro-3-methanesulfonylpropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.
Medicine: It serves as a building block for the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-methanesulfonylpropan-2-one involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the methanesulfonyl group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
1-Chloro-3-methanesulfonylpropan-2-one can be compared with similar compounds such as:
1-Chloro-2-methyl-3-methanesulfonylpropane: This compound has a similar structure but with a methyl group at the 2-position, which may affect its reactivity and applications.
3-Chloro-2-methylpropane-1-sulfonyl chloride: This compound has a sulfonyl chloride group instead of a methanesulfonyl group, leading to different reactivity patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Conclusion
This compound is a valuable compound in various fields of scientific research and industry. Its versatile reactivity and unique combination of functional groups make it an important intermediate in the synthesis of a wide range of chemical products.
Propiedades
Fórmula molecular |
C4H7ClO3S |
|---|---|
Peso molecular |
170.62 g/mol |
Nombre IUPAC |
1-chloro-3-methylsulfonylpropan-2-one |
InChI |
InChI=1S/C4H7ClO3S/c1-9(7,8)3-4(6)2-5/h2-3H2,1H3 |
Clave InChI |
MLAVMOHRTOECBT-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



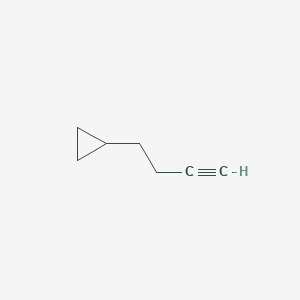
![{5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride](/img/structure/B13604573.png)


